Neoplastic Transformation Potential: 10,12-Dimethylbenz[a]acridine vs. 7,10-Dimethylbenz[c]acridine in Hamster Embryo Cells
In a direct head-to-head comparison using secondary hamster embryo cells, 10,12-dimethylbenz[a]acridine exhibited no capacity to induce malignant transformation, in stark contrast to the potent transforming activity of its isomer 7,10-dimethylbenz[c]acridine. Cultures treated with 10,12-dimethylbenz[a]acridine did not become malignant and showed a decreased in vitro lifespan, whereas cells treated with 7,10-dimethylbenz[c]acridine underwent malignant transformation and produced tumors upon injection into syngeneic animals [1].
| Evidence Dimension | Malignant Transformation Induction |
|---|---|
| Target Compound Data | 0% malignant transformation (no tumors formed in vivo) |
| Comparator Or Baseline | 7,10-Dimethylbenz[c]acridine: Positive for malignant transformation (tumors formed in vivo) |
| Quantified Difference | Qualitative difference: Non-carcinogenic vs. Carcinogenic |
| Conditions | Secondary hamster embryo cells; transformation evaluated by tumor formation in syngeneic animals following in vitro treatment. |
Why This Matters
This data directly informs the selection of 10,12-dimethylbenz[a]acridine as a non-carcinogenic control or as a tool to study the structural basis of carcinogenicity, ensuring experimental validity and safety.
- [1] Papadopoulo, D., et al. (1981). Effects of several dimethylbenzacridines on secondary hamster embryo cells: Neoplastic transformation. European Journal of Cancer, 17(2), 179-186. View Source
